

Technical Guide: Z433927330, a Potent Aquaporin-7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of **Z433927330**, a potent and selective inhibitor of Aquaporin-7 (AQP7). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and visualizations to facilitate understanding and replication.

Core Compound Information

Z433927330 is a small molecule identified as a highly effective inhibitor of AQP7, a channel protein involved in the transport of water and small neutral solutes like glycerol. Its chemical and physical properties are summarized below.



Property	Value		
Molecular Weight	364.40 g/mol [1][2][3]		
Chemical Formula	C20H20N4O3[1][3]		
CAS Number	1005883-72-6[1]		
IUPAC Name	ethyl 4-(3-(4-(1H-pyrazol-1- yl)benzyl)ureido)benzoate[3][4]		
Synonyms	Z-433927330, Z 433927330[3][4]		
SMILES	CCOC(=O)c1ccc(NC(=O)NCc2ccc(cc2)- n2cccn2)cc1[2]		
InChI Key	KQUKHINHCUELQL-UHFFFAOYSA-N[3]		

Biological Activity and Quantitative Data

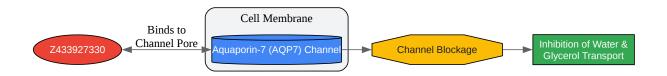
Z433927330 demonstrates potent and selective inhibitory activity against Aquaporin-7. Its efficacy has been quantified through various assays, with key inhibitory concentrations (IC_{50}) summarized in the table below.

Target	Assay Type	Species	IC50 (μM)	Reference
Aquaporin-7 (AQP7)	Water Permeability	Mouse	~0.2[1][5][6][7]	Sonntag Y, et al. (2019)
Aquaporin-3 (AQP3)	Water Permeability	Mouse	~0.7[1][6][7]	Sonntag Y, et al. (2019)
Aquaporin-9 (AQP9)	Water Permeability	Mouse	~1.1[1][6][7]	Sonntag Y, et al. (2019)
Glycerol Permeability	Erythrocytes	Human	~0.6[1][3][8]	Sonntag Y, et al. (2019)

Mechanism of Action



Z433927330 functions by directly binding within the glycerol channel of the Aquaporin-7 protein. Cryo-electron microscopy studies have revealed that the inhibitor lodges itself near the aromatic/arginine (ar/R) selectivity filter on the cytoplasmic side of the pore. This physical obstruction effectively blocks the passage of water and other small solutes through the AQP7 channel.



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Mechanism of AQP7 Inhibition by **Z433927330**

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of **Z433927330**'s inhibitory activity.

Calcein Fluorescence Quenching Assay for Water Permeability

This assay measures the rate of cell swelling in response to an osmotic challenge, which is indicative of water permeability through aquaporin channels.

Materials:

- Chinese Hamster Ovary (CHO) cells stably expressing the aquaporin of interest (e.g., mAQP3, mAQP7, mAQP9).
- Calcein-AM (acetoxymethyl ester).
- Probenecid.
- Isotonic and hypertonic buffer solutions.



- Z433927330 stock solution in DMSO.
- Fluorescence plate reader.

Procedure:

- Cell Seeding: Seed CHO cells in a 96-well plate and culture until they reach confluence.
- Dye Loading: Load the cells with Calcein-AM in the presence of probenecid (an anion transporter inhibitor to prevent dye leakage) for approximately 90 minutes at 37°C.
 Intracellular esterases cleave Calcein-AM to the fluorescent and membrane-impermeable calcein.
- Inhibitor Incubation: Incubate the cells with varying concentrations of Z433927330 or DMSO (vehicle control) for a defined period.
- Osmotic Challenge: Place the 96-well plate in a fluorescence plate reader. Simultaneously
 inject a hypertonic solution to induce an osmotic gradient, causing water to exit the cells and
 subsequent cell shrinkage. This leads to an increase in intracellular calcein concentration
 and self-quenching of its fluorescence.
- Fluorescence Measurement: Monitor the time course of fluorescence quenching at appropriate excitation and emission wavelengths.
- Data Analysis: Fit the fluorescence decay curves to an exponential function to determine the rate constant of water transport. The IC₅₀ value is calculated by plotting the rate constants against the inhibitor concentrations.

Stopped-Flow Light Scattering Assay for Glycerol Permeability in Erythrocytes

This method assesses the permeability of human red blood cells (erythrocytes) to glycerol by measuring changes in cell volume via light scattering.

Materials:

Fresh human whole blood.



- Isotonic buffer (e.g., DPBS).
- Hypertonic buffer containing glycerol.
- **Z433927330** stock solution in DMSO.
- Stopped-flow apparatus coupled with a light scattering detector.

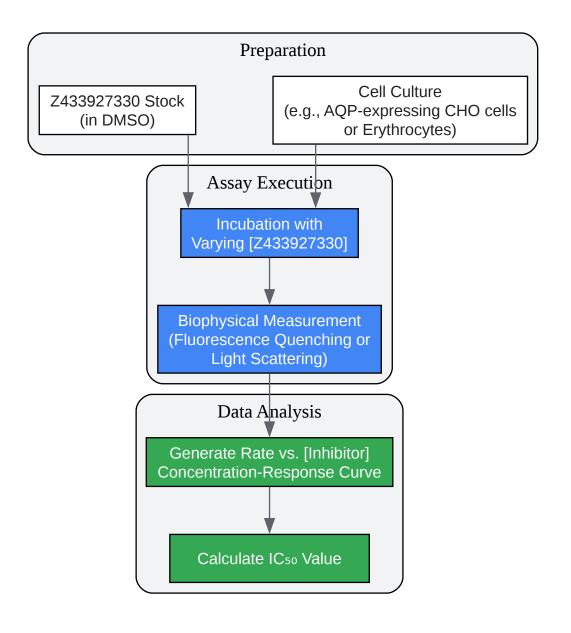
Procedure:

- Erythrocyte Preparation: Isolate erythrocytes from whole blood by centrifugation and wash them multiple times in an isotonic buffer to remove plasma and other blood components. Resuspend the final erythrocyte pellet in the isotonic buffer.
- Inhibitor Incubation: Incubate the erythrocyte suspension with various concentrations of Z433927330 or DMSO for a specified time.
- Stopped-Flow Measurement: In the stopped-flow device, rapidly mix the erythrocyte suspension with a hypertonic glycerol solution.
- Light Scattering Monitoring: The initial efflux of water due to the hypertonic solution causes the cells to shrink, increasing the light scattering signal. Subsequently, as glycerol enters the cells down its concentration gradient, water follows, causing the cells to swell back towards their original volume. This swelling phase results in a decrease in the light scattering signal. Monitor the change in 90° light scattering over time.
- Data Analysis: The rate of cell swelling is proportional to the glycerol permeability. Fit the light scattering curve corresponding to the swelling phase to a single exponential function to obtain the rate constant. Calculate the IC₅₀ for the inhibition of glycerol permeability from the concentration-response curve.

Experimental Workflow Visualization

The general workflow for evaluating the inhibitory activity of **Z433927330** is depicted below.





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- To cite this document: BenchChem. [Technical Guide: Z433927330, a Potent Aquaporin-7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613766#z433927330-molecular-weight]

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